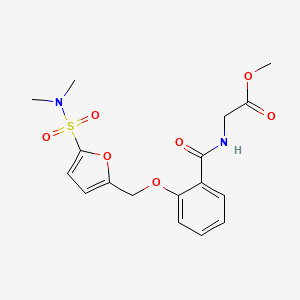

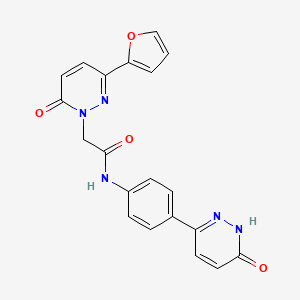

2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.

Aplicaciones Científicas De Investigación

Oxidative Transformations

Research involving sulfonamide compounds has explored their oxidative transformations. For instance, N-(1-Hydroxypolychloroethyl)sulfonamides undergo oxidation with chromium(VI) oxide to yield various sulfonyl acetamides. This kind of chemical transformation highlights the sulfonamide group's reactivity and potential in synthetic organic chemistry for creating derivatives with specific functional properties (Rozentsveig et al., 2001).

Fries Rearrangement

The Fries rearrangement, a process used to produce hydroxyacetophenones, has been optimized using methane sulfonic acid (MSA), showcasing the utility of sulfonamide and related compounds in facilitating environmentally friendly acid-catalyzed transformations. This application is particularly relevant to the pharmaceutical industry for developing more sustainable manufacturing processes (Commarieu et al., 2002).

Protective Agents in Agriculture

Sulfonamide derivatives, such as mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide), have been investigated for their ability to protect plants from chilling injury. This application underscores the potential of sulfonamide compounds in developing agricultural products that enhance plant resistance to environmental stressors (Tseng & Li, 1984).

Carbonic Anhydrase Inhibitors

Sulfonamide compounds have been studied as inhibitors of human carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. Such studies highlight the therapeutic potential of sulfonamide derivatives in treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Ionic Liquids for Electrochemical Applications

Research has also explored the synthesis of room temperature ionic liquids based on sulfonamide anions for potential use as electrolytes in lithium batteries. This application demonstrates the versatility of sulfonamide compounds in electrochemical systems and energy storage technologies (Matsumoto et al., 2005).

Propiedades

IUPAC Name |

2-[4-[[4-(2-methylpropoxy)phenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O4S/c1-14(2)12-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)11-19(26)24-13-20(21,22)23/h3-10,14,25H,11-13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUDPPRSUHHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)

![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)